molecular formula C19H26Cl2N2O B609127 ML218 CAS No. 1346233-68-8

ML218

货号: B609127
CAS 编号: 1346233-68-8
分子量: 369.3 g/mol
InChI 键: GSJIGYLGKSBYBC-ALOPSCKCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemistry

  • Research Tool : ML218 is utilized as a tool compound to study the role of T-type calcium channels in various chemical processes.

Biology

  • Physiological Studies : Employed to understand the physiological and pathological roles of T-type calcium channels in biological systems.
  • Cellular Effects : Inhibits burst activity in neurons from the subthalamic nucleus (STN), providing insights into its effects on neuronal firing patterns .

Medicine

  • Neurological Disorders : Investigated for its potential therapeutic effects in treating conditions such as:
    • Parkinson's Disease : this compound has shown efficacy in preclinical models of Parkinson's disease by reversing haloperidol-induced catalepsy, indicating its potential as a treatment option .
    • Epilepsy : Its ability to modulate calcium currents suggests possible applications in managing seizure disorders .
    • Pain Management : The compound is being explored for its analgesic properties due to its action on T-type calcium channels .

Industry

  • Drug Development : Used in the development of new drugs targeting T-type calcium channels and screening potential therapeutic compounds .

Parkinson's Disease

In a study focusing on haloperidol-induced catalepsy in rats, this compound demonstrated significant efficacy comparable to A2A antagonists, which are clinically validated targets for Parkinson's treatment. The study highlighted this compound's ability to inhibit low-threshold spikes and rebound burst activity in STN neurons, suggesting its potential as a therapeutic agent for managing Parkinsonian symptoms .

Ischemia-Reperfusion Injury

Another investigation assessed this compound's effects on ischemia-reperfusion-induced abnormalities. Treatment with this compound resulted in dose-dependent improvements in behavioral, biochemical, and histopathological outcomes following ischemic events. This supports its role not only in neurological disorders but also in conditions involving ischemic injury .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : High brain penetration with a brain AUC/plasma AUC ratio of 7.4.
  • Clearance : Moderate hepatic clearance observed in human liver microsomes (12.7 mL/min/kg), indicating potential for systemic therapeutic use.
  • Half-life : Approximately 7 hours, allowing for sustained effects following administration .

生化分析

Biochemical Properties

ML218 interacts with T-type Ca2+ channels, specifically Cav3.1, Cav3.2, and Cav3.3 . It inhibits these channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3 . This interaction results in the inhibition of the burst activity in subthalamic nucleus (STN) neurons .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the burst activity in subthalamic nucleus (STN) neurons . In addition, this compound has been found to inhibit oral cancer cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with T-type Ca2+ channels. It selectively inhibits these channels, thereby affecting calcium current and influencing cellular functions . This inhibition of T-type calcium current leads to a decrease in low threshold spike and rebound burst activity in STN neurons .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound has good drug metabolism and pharmacokinetics (DMPK) properties . It has acceptable in vivo rat PK and excellent brain levels .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reverse cataleptic behavior in rats induced by a 0.75 mg/kg dose of haloperidol . The free brain and plasma concentrations of this compound increase in a dose-proportional manner across the dose range .

Transport and Distribution

Details about the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound can penetrate the blood-brain barrier , suggesting that it may be transported and distributed in the brain.

Subcellular Localization

Given its ability to penetrate the blood-brain barrier , it is likely that it localizes to neuronal cells where it interacts with T-type Ca2+ channels.

准备方法

合成路线和反应条件: ML218 的合成涉及多个步骤,从商业上可获得的起始原料开始。 关键步骤包括形成氮杂双环己烷核心,然后进行官能化以引入二氯苯甲酰胺部分 . 反应条件通常涉及使用有机溶剂,如二甲亚砜 (DMSO),并且需要精确控制温度和 pH 值以确保高产率和纯度 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件以最大限度地提高产率并最大限度地减少杂质。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .

生物活性

ML218 is a selective inhibitor of T-type calcium channels, primarily targeting the Cav3.2 and Cav3.3 subtypes. It has emerged as a significant compound in neuropharmacology, particularly for its potential therapeutic applications in disorders such as Parkinson's disease (PD). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and efficacy in various preclinical models.

T-Type Calcium Channel Inhibition

This compound exhibits potent inhibitory activity against T-type calcium channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3. These values indicate a high level of selectivity and potency, making this compound an effective tool for studying the physiological and pathological roles of T-type calcium channels in the central nervous system (CNS) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Plasma Protein Binding : this compound demonstrates good free fraction levels in both rat (fu = 9.1%) and human plasma (fu = 3.3%) .
  • Clearance Rates : The compound shows high intrinsic clearance in rat liver microsomes (CLint = 115 mL/min/kg) but lower clearance in human liver microsomes (CLint = 12.7 mL/min/kg) .
  • Brain Penetration : this compound has a favorable brain/plasma AUC ratio of 7.4, indicating excellent CNS penetration, which is crucial for its potential therapeutic effects in neurological disorders .

Safety Profile

In preclinical evaluations, this compound was found to have minimal adverse effects on ECG parameters and did not produce significant toxicity at the doses tested . This safety profile enhances its viability as a candidate for further development in treating neurological conditions.

Parkinson's Disease Models

This compound's efficacy was evaluated using the haloperidol-induced catalepsy model, a standard test for anti-Parkinsonian activity:

  • Dose-Dependent Effects : this compound demonstrated a dose-dependent reversal of cataleptic behavior induced by haloperidol (0.75 mg/kg). The efficacy was comparable to that of A2A antagonists, which are clinically validated targets for PD treatment .
  • Electrophysiological Impact : Studies indicated that this compound effectively inhibited T-type calcium currents and reduced low-threshold spikes in subthalamic nucleus neurons, suggesting its potential to modulate basal ganglia circuitry involved in PD .

Cancer Cell Proliferation Inhibition

Recent studies have also explored this compound's effects on oral cancer cells:

  • Comparative Efficacy : this compound hydrochloride was found to be more effective than capsaicin in reducing bacterial antigen-induced proliferation of Cal 27 oral cancer cells .
  • Mechanism of Action : The compound modulated apoptosis pathways and influenced gene expression related to cell proliferation, showcasing its potential as an anticancer agent .

Table 1: Biological Activity of this compound

ParameterValue
IC50 (Cav3.2)310 nM
IC50 (Cav3.3)270 nM
Plasma Protein Binding (Rat)9.1%
Plasma Protein Binding (Human)3.3%
Intrinsic Clearance (Rat)115 mL/min/kg
Intrinsic Clearance (Human)12.7 mL/min/kg
Brain/Plasma AUC Ratio7.4

Case Studies

  • Parkinson's Disease Efficacy :
    • Study demonstrated reversal of haloperidol-induced catalepsy.
    • Electrophysiological studies confirmed inhibition of T-type calcium currents.
  • Oral Cancer Cell Proliferation :
    • This compound hydrochloride showed superior efficacy over capsaicin.
    • Induction of apoptosis and modulation of proliferation factors were observed.

属性

IUPAC Name

3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJIGYLGKSBYBC-ALOPSCKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346233-68-8
Record name 1346233-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML218
Reactant of Route 2
Reactant of Route 2
ML218
Reactant of Route 3
ML218
Reactant of Route 4
Reactant of Route 4
ML218
Reactant of Route 5
Reactant of Route 5
ML218
Reactant of Route 6
ML218

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。